molecular formula C11H12ClN3S B8459504 7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE

7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE

Cat. No. B8459504
M. Wt: 253.75 g/mol
InChI Key: UDDFQEFANVZXAH-UHFFFAOYSA-N
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Patent
US08609675B2

Procedure details

To a mixture of 5-(tetrahydro-2H-thiopyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-ol (Int-1b, 1.50 g, 6.38 mmol) and dimethylaniline (2.0 mL, 15 mml) was added phosphoryl trichloride (20 mL). The mixture was heated at 50° C. for 5 h and concentrated. The residue was diluted with methylene chloride (50 mL) and quenched with saturated NaHCO3 (50 mL). The mixture was separated and the aqueous layer was extracted with methylene chloride (50 mL×2). The combined organic layers were dried over Na2SO4, filtered and concentrated. The residue was purified by Biotage (CH2Cl2/EtOAc, 20:1 to 4:1). LC/MS RT=1.92 Min (5 min method). Mass calculated for, M+H 254.04, observed 254.04.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:12]=[C:11](O)[N:10]3[N:14]=[CH:15][CH:16]=[C:9]3[N:8]=2)[CH2:3][CH2:2]1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:28])=O>>[Cl:28][C:11]1[N:10]2[N:14]=[CH:15][CH:16]=[C:9]2[N:8]=[C:7]([CH:4]2[CH2:5][CH2:6][S:1][CH2:2][CH2:3]2)[CH:12]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
S1CCC(CC1)C1=NC=2N(C(=C1)O)N=CC2
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with methylene chloride (50 mL)
CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHCO3 (50 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by Biotage (CH2Cl2/EtOAc, 20:1 to 4:1)
CUSTOM
Type
CUSTOM
Details
LC/MS RT=1.92 Min (5 min method)
Duration
5 min

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=NC=2N1N=CC2)C2CCSCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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